molecular formula C9H16O B1352582 1-Methoxycyclooctene CAS No. 50438-51-2

1-Methoxycyclooctene

Cat. No.: B1352582
CAS No.: 50438-51-2
M. Wt: 140.22 g/mol
InChI Key: LACILBBCPMXTKX-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxycyclooctene (C₉H₁₄O) is an eight-membered cyclic ether with a methoxy substituent. It is synthesized via vacuum distillation, yielding a product with a boiling point of 83–88°C at 27 mmHg . This compound exhibits unique reactivity under Lewis acid catalysis, forming an unexpected insertion product with sultene (1,2-thiasilinane 1-oxide), which provides mechanistic insights into sulfur-transfer reactions . Additionally, this compound serves as a key intermediate in the commercial production of prostaglandins, highlighting its industrial relevance .

Properties

IUPAC Name

(1E)-1-methoxycyclooctene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACILBBCPMXTKX-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C/1=C/CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454536
Record name 1-Methoxycyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50438-51-2
Record name 1-Methoxycyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

1-Methoxycyclooctene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA typically yields epoxides, while reduction with LiAlH4 produces alcohols .

Scientific Research Applications

1-Methoxycyclooctene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methoxycyclooctene in chemical reactions involves its ability to act as both an electrophile and a nucleophile. The methoxy group can donate electron density, making the compound reactive towards electrophilic addition and substitution reactions. In polymerization reactions, the compound can undergo ring-opening metathesis polymerization (ROMP) to form polymers with unique properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural similarities with 1-Methoxycyclooctene, differing in ring size, substituents, or functional groups:

Compound Molecular Formula CAS Number Key Structural Features
This compound C₉H₁₄O Not provided Cyclooctene ring, methoxy group
1-Methoxycyclohexene C₇H₁₀O 931-57-7 Cyclohexene ring, methoxy group
3-(1-Methylethenyl)cyclooctene C₁₁H₁₈ 61233-78-1 Cyclooctene ring, methylethenyl substituent
1-Methoxyoctadecane C₁₉H₄₀O 6838-81-9 Linear alkane chain, terminal methoxy group
1-Methoxycyclopropane-1-carboxylic acid C₅H₈O₃ 100683-08-7 Cyclopropane ring, methoxy and carboxylic acid groups

Physical and Chemical Properties

  • This compound : Boiling point 83–88°C (27 mmHg) ; reactive under Lewis acid catalysis .
  • Safety protocols mandate full personal protective equipment (PPE) due to hazards .
  • 1-Methoxyoctadecane : High molecular weight (284.52 g/mol), likely a high-boiling liquid or waxy solid. Stable under standard conditions but requires skin/eye protection during handling .
  • 1-Methoxycyclopropane-1-carboxylic acid : Polar due to the carboxylic acid group; molecular weight 116.12 g/mol. Used in synthetic routes for functionalized cyclopropanes .

Biological Activity

1-Methoxycyclooctene (MCO) is a cyclic alkene that has garnered interest in various fields, particularly in organic chemistry and medicinal applications. Its unique structure and reactivity make it a subject of research concerning its biological activities, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10_{10}H18_{18}O
Boiling Point120-122 °C
Density0.87 g/cm³
SolubilitySoluble in organic solvents

These properties contribute to its behavior in biological systems and its interactions with various biomolecules.

Enzyme Inhibition

Research indicates that this compound serves as an important intermediate in the synthesis of imidazolinone-based acetolactate synthase inhibitors. Its role in inhibiting the acetolactate synthase enzyme is significant, as this enzyme is crucial for protein synthesis and cell division in various organisms.

Antimicrobial Properties

MCO has shown potential antimicrobial activity. Studies have indicated that compounds related to MCO can inhibit the growth of certain bacteria and fungi, making them candidates for further investigation in developing new antimicrobial agents.

Cellular Effects

This compound influences cellular functions by modulating signaling pathways, gene expression, and metabolic processes. For instance, it has been observed to affect oxidative stress responses and energy metabolism in cells. The compound's ability to interact with enzymes involved in the pyridine nucleotide cycle highlights its biochemical significance.

Dosage Effects

In animal models, the effects of MCO vary significantly with dosage:

  • Low Doses : Enhance metabolic activity and improve cellular function.
  • High Doses : May lead to toxic effects, including oxidative stress and mitochondrial dysfunction.

Molecular Mechanism

The molecular mechanism by which this compound exerts its effects involves binding interactions with various biomolecules. It can act as either an enzyme inhibitor or activator depending on the context. For example, it has been shown to inhibit specific dehydrogenases by binding to their active sites.

Pharmacokinetics

The pharmacokinetic profile of MCO indicates that it is stable under inert atmospheric conditions at room temperature, which is crucial for maintaining its biological activity over time. Its transport within cells is facilitated by specific transporters that influence its localization and function.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study 1 : Investigated the compound's role in inhibiting acetolactate synthase in microbial cultures, demonstrating a significant reduction in cell growth at varying concentrations of MCO.
  • Case Study 2 : Focused on the antimicrobial efficacy of MCO derivatives against common pathogens, showing promising results that warrant further exploration for therapeutic applications.

These case studies underline the compound's potential as a lead structure for developing new drugs targeting specific biological pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxycyclooctene
Reactant of Route 2
1-Methoxycyclooctene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.